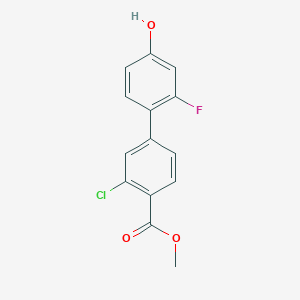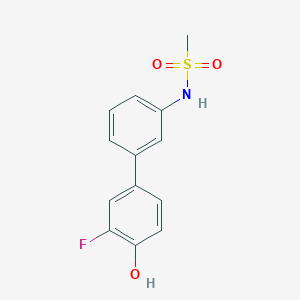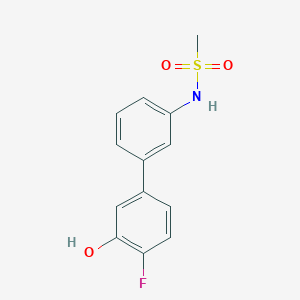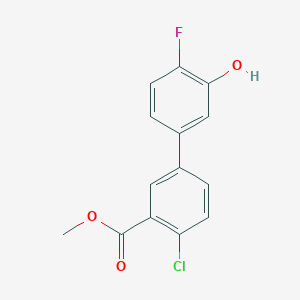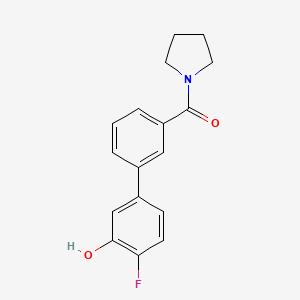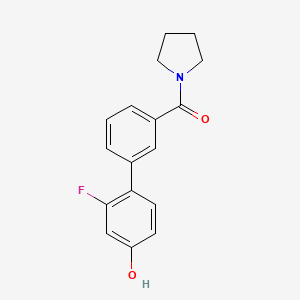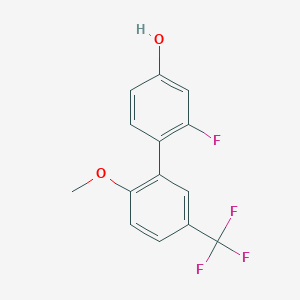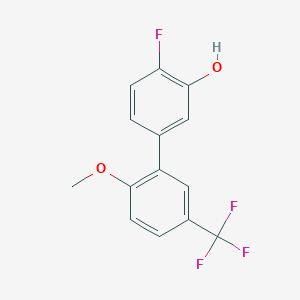
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (2-F-5-MTP-95) is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. It has been found to possess a wide range of properties, including fluorescence, absorbance, and reactivity, making it an attractive choice for a variety of experiments.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been used in a variety of scientific research applications. For example, it has been used as a fluorescent probe for the detection of DNA and proteins, as well as a reagent in organic synthesis. Additionally, it has been used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on biological systems.
Wirkmechanismus
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% is known to interact with proteins and enzymes in a variety of ways. It is believed to bind to proteins and enzymes through hydrogen bonding and van der Waals forces, allowing it to form a stable complex. This complex then facilitates the transfer of electrons and protons between the enzyme and the substrate, leading to the desired biochemical reaction.
Biochemical and Physiological Effects
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has been found to possess a variety of biochemical and physiological effects. In particular, it has been shown to be effective at inhibiting the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling and metabolism. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, suggesting potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% has several advantages for use in laboratory experiments. For example, it is relatively inexpensive and easy to obtain, and its purity can be easily increased through recrystallization. Additionally, it is relatively stable and is not easily degraded by light or heat. However, there are some limitations to its use in experiments. For example, it is not very soluble in water, and its reactivity can be affected by the presence of other compounds.
Zukünftige Richtungen
There are a number of potential future directions for 2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%. For example, it could be used in the development of new drugs or diagnostic tools. Additionally, it could be used to study the effects of various environmental factors on biological systems, as well as to investigate the mechanisms of action of existing drugs. Finally, it could be used to develop new methods for the synthesis of organic compounds.
Synthesemethoden
2-Fluoro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized by a method known as the Stille coupling reaction. This involves the reaction of an organostannane with an organoboron compound in the presence of a palladium catalyst. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The reaction produces a product with a purity of 95%, which can then be further purified by recrystallization.
Eigenschaften
IUPAC Name |
2-fluoro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPWCDDQQBJKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684563 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-73-3 |
Source


|
| Record name | 4-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


